[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features two pyrazole rings substituted with ethyl and methyl groups, respectively, and linked through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor used in the synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine.
Uniqueness
This compound is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-9-10(7-13-16)6-12-8-11-4-5-15(2)14-11/h4-5,7,9,12H,3,6,8H2,1-2H3 |
InChI Key |
OJFFHNODMLJWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.